1-Chloro-2-(4-fluorophenoxy)benzene
Description
1-Chloro-2-(4-fluorophenoxy)benzene is an aromatic compound featuring a chloro-substituted benzene ring linked via an ether oxygen to a 4-fluorophenyl group. This structure combines electron-withdrawing substituents (Cl and F) with an oxygen bridge, influencing its electronic properties, solubility, and reactivity.
Properties
IUPAC Name |
1-chloro-2-(4-fluorophenoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFO/c13-11-3-1-2-4-12(11)15-10-7-5-9(14)6-8-10/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPMBWRLVWWRHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-2-(4-fluorophenoxy)benzene can be synthesized through several methods. One common method involves the nucleophilic aromatic substitution reaction. In this process, 1-chloro-2-nitrobenzene reacts with 4-fluorophenol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
For industrial production, the synthesis of this compound may involve large-scale nucleophilic aromatic substitution reactions. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-(4-fluorophenoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by a nucleophile.
Oxidation: It can undergo oxidation reactions to form corresponding phenolic compounds.
Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium carbonate in solvents like DMF or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as phenols or amines.
Oxidation: Phenolic compounds.
Reduction: Amino derivatives.
Scientific Research Applications
1-Chloro-2-(4-fluorophenoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-2-(4-fluorophenoxy)benzene depends on its application. In nucleophilic aromatic substitution reactions, the chlorine atom is displaced by a nucleophile through an addition-elimination mechanism. The electron-withdrawing nature of the fluorophenoxy group stabilizes the intermediate, facilitating the reaction.
Comparison with Similar Compounds
Comparative Data Table
*Estimated based on structural analogs.
Key Findings and Implications
- Halogen Effects : Fluorine’s electronegativity enhances stability and directs electrophilic substitution, whereas iodine favors cross-coupling reactions .
- Functional Group Impact : Ether bridges (target compound) balance reactivity and stability, while sulfanyl groups improve nucleophilicity but reduce oxidative stability.
- Steric and Lipophilic Considerations : Alkyl groups (e.g., ethyl in ) increase hydrophobicity, critical for membrane permeability in drug design.
- Electron-Withdrawing Groups : Nitro and trifluoromethyl substituents significantly alter electronic profiles, favoring applications in explosives or agrochemicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
